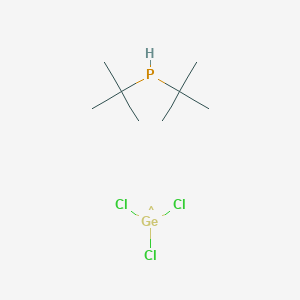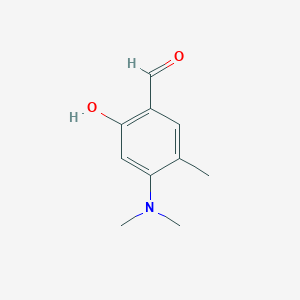
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methyl group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 4-(Dimethylamino)benzaldehyde with suitable reagents to introduce the hydroxy and methyl groups. One common method involves the use of Friedel-Crafts alkylation, where the benzaldehyde is reacted with methylating agents under acidic conditions to introduce the methyl group. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the hydroxy and methyl groups, making it less versatile in certain reactions.
4-(Dimethylamino)-2-hydroxybenzaldehyde: Similar but lacks the methyl group, affecting its reactivity and applications.
4-(Dimethylamino)-5-methylbenzaldehyde: Lacks the hydroxy group, limiting its use in hydrogen bonding interactions.
Uniqueness
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and methyl) on the benzaldehyde core. This combination of functional groups enhances its reactivity and allows for a broader range of applications in various fields .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(dimethylamino)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-12)10(13)5-9(7)11(2)3/h4-6,13H,1-3H3 |
InChI Key |
CMFPTTXFNONIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


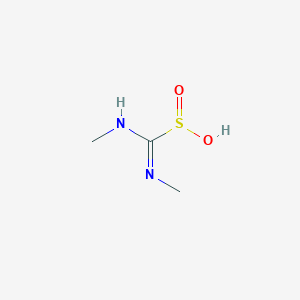
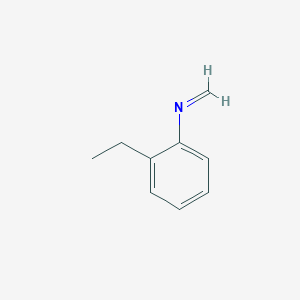
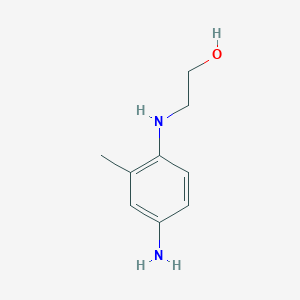
silane](/img/structure/B14628319.png)
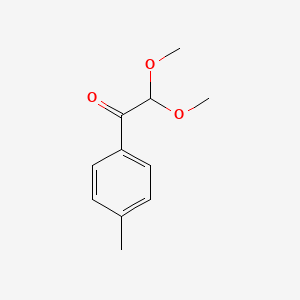
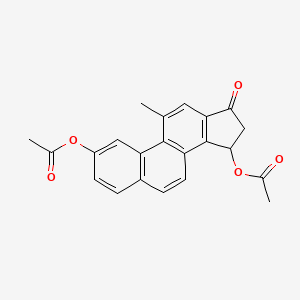
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
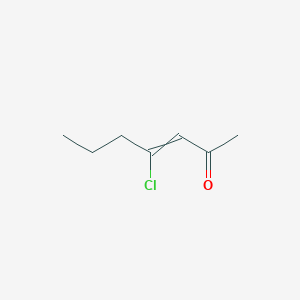
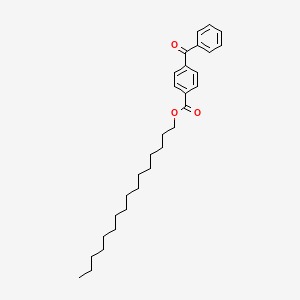
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)



